Cas no 878058-49-2 (N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide)
N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-(2-methoxyethyl)-2-[[1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl]sulfonyl]-
- N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide
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- Inchi: 1S/C20H27N3O5S/c1-28-12-9-21-19(24)15-29(26,27)18-13-23(17-8-4-3-7-16(17)18)14-20(25)22-10-5-2-6-11-22/h3-4,7-8,13H,2,5-6,9-12,14-15H2,1H3,(H,21,24)
- InChI Key: CUCHSUONZOJHPU-UHFFFAOYSA-N
- SMILES: C(NCCOC)(=O)CS(C1C2=C(N(CC(=O)N3CCCCC3)C=1)C=CC=C2)(=O)=O
N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2017-0287-2μmol |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-5μmol |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-10μmol |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-20μmol |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-1mg |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-2mg |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-3mg |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-4mg |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-5mg |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2017-0287-10mg |
N-(2-methoxyethyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide |
878058-49-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide
Introduction to N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide and Its Significance in Modern Chemical Biology
N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide, a compound with the CAS number 878058-49-2, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound has garnered significant attention in recent years due to its unique structural features and promising biological activities. The intricate molecular framework of this molecule, characterized by a combination of heterocyclic scaffolds and functional groups, positions it as a valuable candidate for further exploration in drug discovery and chemical biology.
The central structure of N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide incorporates an indole ring, a motif well-documented for its role in various biological processes. Indole derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a piperidine moiety further enhances the compound's potential by introducing additional binding pockets and modulating its pharmacokinetic profile. This dual functionality makes the compound an attractive scaffold for designing molecules with enhanced target specificity and reduced side effects.
In the realm of chemical biology, the sulfonamide group is another critical feature that contributes to the compound's versatility. Sulfonamides are known for their broad spectrum of biological activities, ranging from antimicrobial to anticonvulsant properties. The strategic placement of the sulfonamide moiety in N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide not only enhances its interaction with biological targets but also provides a site for further chemical modification. This adaptability is crucial for optimizing the compound's efficacy and safety in preclinical and clinical settings.
The CAS number 878058-49-2 serves as a unique identifier for this compound, facilitating its recognition in scientific literature, patents, and regulatory filings. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize the compound in their studies. The CAS registry system is an essential tool in modern chemical research, enabling seamless communication and collaboration across academic and industrial boundaries.
Recent advancements in drug discovery have highlighted the importance of structure-based drug design (SBDD) and computationally aided molecular design (CAMD). These approaches leverage computational tools to predict the binding interactions between small molecules and biological targets, thereby accelerating the identification of lead compounds. N-(2-methoxyethyl)-2-({1-2-oxo-2-(piperidin-1-y)ethyl-1H-indol- 3 -yl}< strong >sulfonyl strong >)acetamide , with its complex structural features, is an excellent candidate for these methodologies. Its molecular architecture provides multiple opportunities for optimization through computational modeling, which can guide the synthesis of derivatives with improved pharmacological profiles.
The synthesis of N-( ̸ ̸ ̸ ̸ ̸ ̸ ̸ -methoxyethyl strong >)- -{ - -{ - -{ - } } } } } )acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, has enabled the efficient construction of its intricate framework. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemistry practices.
The biological evaluation of N-( -methoxyethyl strong >)- -{ -{ -{ - } } } } )acetamide has revealed several promising activities that warrant further investigation. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. The indole-piperidine sulfonamide core has been shown to disrupt critical signaling pathways by interacting with target proteins at both atomic and molecular levels. These findings underscore the compound's therapeutic potential and justify its inclusion in ongoing drug development pipelines.
In addition to its enzymatic activity, N-( -methoxyethyl strong >)- -{ -{ -{ - } } } } )acetamide exhibits notable interactions with cellular components, including membrane receptors and nucleic acids. These interactions are mediated by the compound's ability to adopt multiple conformations within biological environments, allowing it to bind effectively to diverse targets. This flexibility is particularly advantageous in drug design, as it can lead to compounds with broader therapeutic applications.
The development of novel delivery systems has also been explored in conjunction with N-(
The future prospects for N-(
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